M8-B hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

M8 B hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the TRPM8 channel and its inhibitors.

Biology: Helps in understanding the role of TRPM8 in sensory perception and thermoregulation.

Medicine: Investigated for its potential therapeutic effects in conditions like chronic pain and dry eye disease.

Industry: Used in the development of new pharmaceuticals targeting the TRPM8 channel .

Mechanism of Action

M8 B hydrochloride exerts its effects by selectively blocking the TRPM8 channel. This channel is activated by cold temperatures and menthol, leading to the sensation of cold. By blocking this channel, M8 B hydrochloride inhibits the cold-induced activation of TRPM8, thereby reducing the sensation of cold . The molecular targets involved include the TRPM8 channel itself, and the pathways affected are those related to sensory perception and thermoregulation .

Biochemical Analysis

Biochemical Properties

M8-B hydrochloride interacts with the TRPM8 channel, a type of nonselective cation channel . It blocks cold-induced and icilin or methol-induced activation of rat, human, and murine TRPM8 channels . The IC50 values in rat range from 7.8 nM to 64.3 nM . It does not block other TRP channels .

Cellular Effects

This compound’s interaction with the TRPM8 channel can influence cell function. For example, it has been used to study its therapeutic efficiency on a mouse model of severe dry eye disease (DED) induced by the excision of extra-orbital lacrimal and Harderian glands .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the activation of the TRPM8 channel . This blockade prevents the channel from responding to cold-induced and icilin or methol-induced activation .

Temporal Effects in Laboratory Settings

Its ability to block the TRPM8 channel suggests that it could have long-term effects on cellular function, particularly in in vitro or in vivo studies involving cold-induced or icilin-induced activation of the TRPM8 channel .

Dosage Effects in Animal Models

Its selective and potent antagonism of the TRPM8 channel suggests that it could have dose-dependent effects .

Metabolic Pathways

Given its interaction with the TRPM8 channel, it could potentially influence pathways involving this channel .

Transport and Distribution

Given its interaction with the TRPM8 channel, it could potentially be transported and distributed in a manner similar to other TRPM8 channel antagonists .

Subcellular Localization

Given its interaction with the TRPM8 channel, it could potentially be localized in areas of the cell where this channel is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M8 B hydrochloride involves multiple steps, starting with the preparation of the core thiophene structure. The key steps include:

Formation of the thiophene ring: This is typically achieved through a cyclization reaction involving a suitable precursor.

Introduction of the aminoethyl group: This step involves the reaction of the thiophene derivative with an appropriate amine.

Attachment of the methoxyphenyl group: This is done through a substitution reaction, where the methoxyphenyl group is introduced to the thiophene ring.

Formation of the hydrochloride salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of M8 B hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

Reaction temperature and time: These parameters are carefully controlled to maximize yield.

Purification steps: Techniques such as recrystallization and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

M8 B hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxyphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of M8 B hydrochloride, which are used for further research and development .

Comparison with Similar Compounds

M8 B hydrochloride is unique in its high selectivity and potency as a TRPM8 channel blocker. Similar compounds include:

Icilin: Another TRPM8 channel blocker, but less selective compared to M8 B hydrochloride.

Menthol: A natural compound that activates TRPM8, used as a reference in studies involving M8 B hydrochloride.

WS-12: A synthetic TRPM8 agonist, used to study the activation of the channel.

properties

IUPAC Name |

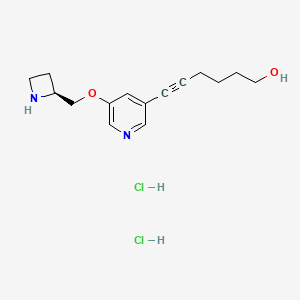

N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]thiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S.ClH/c1-26-20-14-18(9-10-19(20)27-16-17-6-3-2-4-7-17)15-24(12-11-23)22(25)21-8-5-13-28-21;/h2-10,13-14H,11-12,15-16,23H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQJBHACRTZLME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN(CCN)C(=O)C2=CC=CS2)OCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

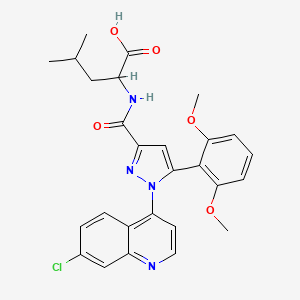

![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B560239.png)

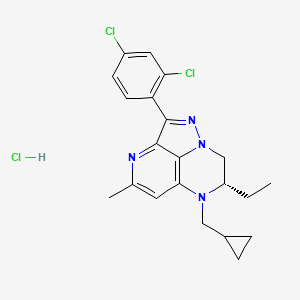

![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B560243.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid](/img/structure/B560254.png)